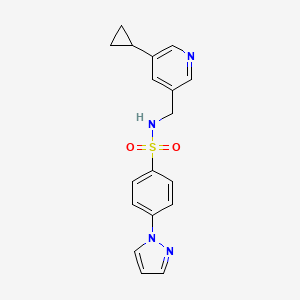
(4-(1H-pyrrol-1-yl)phenyl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air . Azetidines are four-membered rings containing three carbon atoms and one nitrogen atom .
Synthesis Analysis
Pyrrole can be synthesized using several methods, including the Paal-Knorr Pyrrole Synthesis, which involves the condensation of α-amino ketones or α-amino-β-ketoesters in acid . Azetidines can be synthesized from β-amino alcohols or from aziridines .Molecular Structure Analysis
The molecular structure of pyrrole consists of a five-membered ring with alternating double and single bonds. The nitrogen atom in pyrrole is sp2 hybridized and contributes one electron to the aromatic π system . Azetidines have a four-membered ring, which results in significant ring strain .Chemical Reactions Analysis
Pyrrole is known to undergo electrophilic substitution reactions, much like benzene. The α-position (the carbon adjacent to the nitrogen) is particularly reactive . Azetidines, due to their ring strain, are reactive towards ring-opening reactions .Physical and Chemical Properties Analysis
Pyrrole is a colorless volatile liquid at room temperature, with a boiling point of 129-130°C . The physical and chemical properties of azetidines can vary widely depending on the substituents on the ring .Scientific Research Applications
Microwave Assisted Synthesis and Biological Evaluation
Microwave-assisted synthesis methods have been utilized to create novel derivatives related to the chemical structure , showing significant anti-inflammatory and antibacterial activities. This approach highlights the compound's potential in developing new therapeutic agents with enhanced efficacy and reduced environmental impact (Ravula et al., 2016).
Solid Acid Catalyst for Synthesis
The use of phosphomolybdic acid as a catalyst has been explored for synthesizing trans-4,5-disubstituted cyclopentenone derivatives, involving furan-2-yl(phenyl)methanol. This method demonstrates a highly efficient and selective approach, emphasizing the compound's role in facilitating complex chemical reactions (Reddy et al., 2012).
Approaches to Substituted Furans and Pyrroles
Research has developed methods for preparing substituted furans and pyrroles, essential synthons in chemical synthesis. These methods involve oxidative rearrangement and highlight the compound's utility in synthesizing key intermediates found in natural products and pharmaceutical agents (Kelly et al., 2008).
Synthesis and Protein Tyrosine Kinase Inhibitory Activity
Novel furan-2-yl(phenyl)methanone derivatives have been synthesized and evaluated for their in vitro protein tyrosine kinase inhibitory activity. This research sheds light on the compound's potential in developing new therapeutic agents for diseases involving tyrosine kinases (Zheng et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c22-19(15-5-7-16(8-6-15)20-9-1-2-10-20)21-12-18(13-21)26(23,24)14-17-4-3-11-25-17/h1-11,18H,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNXNHJQJUWPQSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)N3C=CC=C3)S(=O)(=O)CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

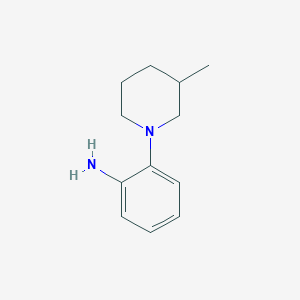
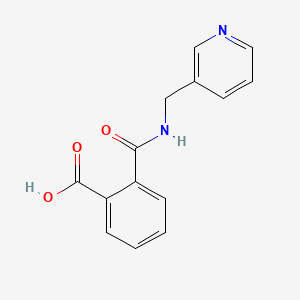
![Tert-butyl N-[2-oxo-1-phenyl-2-(pyrrolidin-1-YL)ethyl]carbamate](/img/structure/B2782799.png)
![methyl 1-acetyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B2782800.png)
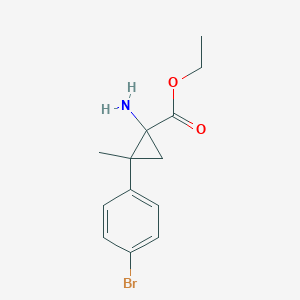
![5-(1,3-benzothiazol-2-yl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2782803.png)
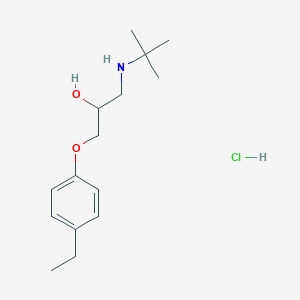
![Benzo[d][1,3]dioxol-5-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2782806.png)
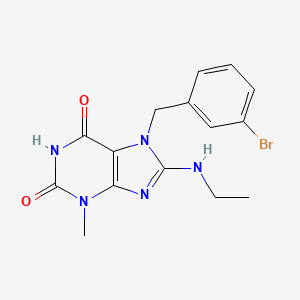
![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiophene-2-carboxamide](/img/structure/B2782809.png)
![2-(benzo[d]isoxazol-3-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2782811.png)

